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molecular formula C17H11FN2O4 B8685283 4-Fluoro-N-(5-hydroxynaphthalen-1-yl)-3-nitrobenzamide CAS No. 89969-17-5

4-Fluoro-N-(5-hydroxynaphthalen-1-yl)-3-nitrobenzamide

Cat. No. B8685283
M. Wt: 326.28 g/mol
InChI Key: ZGQVWIHKOBQZAM-UHFFFAOYSA-N
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Patent
US04444867

Procedure details

22.4 g of 3-nitro-4-fluorobenzoyl chloride (0.12 mols) were added dropwise at 0° C. to a suspension of 19.1 g of 5-amino-1-naphthol (0.12 mols) in 120 ml of acetonitrile and 14.2 g of N,N-dimethylaniline. The mixture was further stirred until it reached room temperature, and then heated for 30 minutes at 50° C. The yellow deposit was suction filtered and washed with acetonitrile. The deposit was dissolved in tetrahydrofurane and stirred with charcoal, filtered and the product was precipitated from the filtrate with petrol 50/75. Yield: 25.8 g=66% of the theoretical yield; mp. 235°-238° C.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
14.2 g
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7](Cl)=[O:8])([O-:3])=[O:2].[NH2:14][C:15]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][CH:19]=[C:20]2[OH:25]>C(#N)C.CN(C)C1C=CC=CC=1>[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[CH:11][C:12]=1[F:13])[C:7]([NH:14][C:15]1[CH:24]=[CH:23][CH:22]=[C:21]2[C:16]=1[CH:17]=[CH:18][CH:19]=[C:20]2[OH:25])=[O:8])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
22.4 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)Cl)C=CC1F
Name
Quantity
19.1 g
Type
reactant
Smiles
NC1=C2C=CC=C(C2=CC=C1)O
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)#N
Name
Quantity
14.2 g
Type
solvent
Smiles
CN(C1=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The mixture was further stirred until it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
FILTRATION
Type
FILTRATION
Details
The yellow deposit was suction filtered
WASH
Type
WASH
Details
washed with acetonitrile
DISSOLUTION
Type
DISSOLUTION
Details
The deposit was dissolved in tetrahydrofurane
STIRRING
Type
STIRRING
Details
stirred with charcoal
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the product was precipitated from the filtrate with petrol 50/75

Outcomes

Product
Name
Type
Smiles
[N+](=O)([O-])C=1C=C(C(=O)NC2=C3C=CC=C(C3=CC=C2)O)C=CC1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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